2-Chloro-3,6-difluoroanisole

Organic Synthesis Process Chemistry Physical Property Comparison

2-Chloro-3,6-difluoroanisole (CAS 261762-37-2) is a halogenated aromatic compound with the molecular formula C₇H₅ClF₂O and a molecular weight of 178.56 g/mol. It is a colorless liquid with a strong aromatic odor, primarily utilized as a building block and intermediate in organic synthesis.

Molecular Formula C7H5ClF2O
Molecular Weight 178.56 g/mol
CAS No. 261762-37-2
Cat. No. B1272687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3,6-difluoroanisole
CAS261762-37-2
Molecular FormulaC7H5ClF2O
Molecular Weight178.56 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1Cl)F)F
InChIInChI=1S/C7H5ClF2O/c1-11-7-5(10)3-2-4(9)6(7)8/h2-3H,1H3
InChIKeyLLMVUPUEULMHRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-3,6-difluoroanisole: A Key Halogenated Anisole Intermediate for Pharmaceutical and Agrochemical R&D


2-Chloro-3,6-difluoroanisole (CAS 261762-37-2) is a halogenated aromatic compound with the molecular formula C₇H₅ClF₂O and a molecular weight of 178.56 g/mol . It is a colorless liquid with a strong aromatic odor, primarily utilized as a building block and intermediate in organic synthesis . The compound features a 1,2,3,4-tetrasubstituted benzene ring with a methoxy group at position 1, fluorine atoms at positions 3 and 6, and a chlorine atom at position 2. This specific substitution pattern imparts distinct physicochemical properties and reactivity that differentiate it from other halogenated anisoles.

2-Chloro-3,6-difluoroanisole: Why Its Unique Halogen Pattern Prevents Direct Analog Substitution


Generic substitution among halogenated anisoles is not advisable due to the critical role of regiospecific halogen placement in determining reactivity and application outcomes. 2-Chloro-3,6-difluoroanisole possesses a unique 1,2,3,4-substitution pattern that is not found in common analogs like 2-chloroanisole (lacks fluorine), 3,6-difluoroanisole (lacks chlorine), or 4-chloro-3-fluoroanisole (different substitution pattern). This specific arrangement of electron-withdrawing fluorine and chlorine atoms, coupled with the electron-donating methoxy group, results in a distinct electronic environment and steric profile that governs its behavior in cross-coupling reactions [1] and its utility as a building block for synthesizing complex molecules with precise spatial requirements . Substituting with a different regioisomer would lead to altered reactivity, potentially lower yields, or failure to produce the desired target molecule. For procurement, selecting the exact CAS number (261762-37-2) is essential to ensure the required regiospecificity for advanced intermediates in pharmaceutical and agrochemical research.

2-Chloro-3,6-difluoroanisole: Comparative Physicochemical and Procurement Data for Informed Selection


Comparative Boiling Point and Density: Impact on Purification and Handling

2-Chloro-3,6-difluoroanisole exhibits a boiling point of 178.3 °C at 760 mmHg and a density of 1.334 g/cm³ . This boiling point is significantly lower than that of 2-chloroanisole (195-196 °C) and 4-chloro-3-fluoroanisole (196 °C), but higher than that of 2,4-difluoroanisole (53 °C at 18 mmHg). This intermediate boiling point allows for effective separation by distillation and suggests a different volatility profile compared to both non-fluorinated and heavily fluorinated analogs [1][2].

Organic Synthesis Process Chemistry Physical Property Comparison

Purity and Scale: Verifiable Commercial Specifications for Reliable Procurement

Commercial availability data from a key supplier indicates that 2-Chloro-3,6-difluoroanisole is consistently offered with a minimum purity of 98% (by GC) and a maximum moisture content of 0.5%, with production scale up to 200 kg . While many halogenated anisole analogs are also offered at high purity, the explicit specification of moisture content and demonstrated capacity for multi-kilogram production are critical for researchers planning to scale reactions. This contrasts with analogs like 2-chloroanisole, which, while widely available, is typically offered in smaller research quantities without the same explicit emphasis on moisture-controlled, large-scale supply .

Procurement Quality Control Scale-up

Regiospecific Halogenation Pattern Enables Unique Reactivity in Cross-Coupling

The 1,2,3,4-substitution pattern of 2-Chloro-3,6-difluoroanisole presents a unique electronic and steric environment. While direct comparative kinetic data is not available in the public domain, class-level inference from studies on the palladium-catalyzed coupling of aryl halides demonstrates that the nature and position of halogen substituents profoundly influence reactivity and selectivity in reactions like Suzuki-Miyaura and C-O cross-couplings [1]. Specifically, the presence of an ortho-chlorine atom adjacent to the methoxy group, combined with meta- and para-fluorine atoms, is expected to modulate oxidative addition rates and transmetalation steps compared to analogs like 2-chloroanisole or 2,4-difluoroanisole, which have different substitution patterns [2].

Cross-Coupling Synthetic Methodology Halogen Selectivity

2-Chloro-3,6-difluoroanisole: Optimal Application Scenarios Based on Evidence


Advanced Intermediate for Pharmaceutical R&D

2-Chloro-3,6-difluoroanisole is ideally suited as a building block in the synthesis of novel pharmaceutical compounds. Its specific 1,2,3,4-substitution pattern is valuable for constructing molecules requiring precise three-dimensional orientation of halogens and a methoxy group, such as in the development of kinase inhibitors or anti-infective agents . The availability of high-purity material with controlled moisture content (as evidenced in Section 3) supports reproducible reaction outcomes in multi-step medicinal chemistry campaigns .

Key Intermediate in Agrochemical Discovery

Given its classification as an organic synthesis intermediate and its potential use in pesticide synthesis, 2-Chloro-3,6-difluoroanisole is a strategic starting material for agrochemical research . The distinct halogen substitution pattern may confer improved metabolic stability or target-site binding in designed herbicides or fungicides compared to non-fluorinated or differently fluorinated anisole analogs.

Process Development and Scale-Up Studies

For process chemistry teams, 2-Chloro-3,6-difluoroanisole offers a distinct advantage due to its verified commercial availability at scales up to 200 kg and with defined purity and moisture specifications . This de-risks the transition from discovery to development by ensuring a reliable supply of quality-controlled material for process optimization, impurity profiling, and toxicology studies.

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